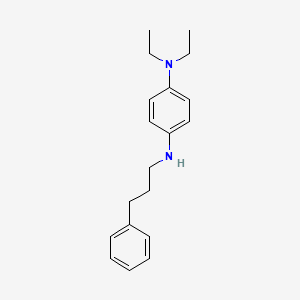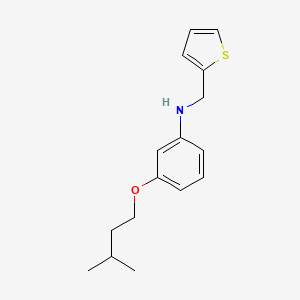
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine
Overview
Description
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine (DDPB) is an organic compound that has been used in a variety of scientific research applications. It is a member of the diamine family and has been used in the synthesis of various compounds, as well as in the investigation of biochemical and physiological effects.
Scientific Research Applications
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme tyrosinase, which is involved in the production of melanin. Additionally, N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine has been used in the study of the interaction between proteins and DNA, as well as in the investigation of the role of certain enzymes in metabolism.
Mechanism of Action
The mechanism of action of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine is not entirely understood. It is believed that the compound binds to the active site of the enzyme acetylcholinesterase, which inhibits its activity. Additionally, it is believed that the compound binds to the active site of the enzyme tyrosinase, which increases its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in increased alertness, improved memory, and improved cognitive function. Additionally, it has been shown to increase the activity of the enzyme tyrosinase, which can lead to increased production of melanin. This can result in increased skin pigmentation.
Advantages and Limitations for Lab Experiments
The use of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it is stable under a wide range of conditions. Additionally, it can be used to study the interaction between proteins and DNA, as well as the role of certain enzymes in metabolism. However, it should be noted that the mechanism of action of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine is not fully understood, and its biochemical and physiological effects are not well characterized.
Future Directions
The potential future directions for research involving N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted into the interaction between N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine and other compounds, as well as its potential use in the synthesis of other compounds. Finally, further research could be conducted into the potential use of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine in the development of novel drugs and treatments.
properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(3-phenylpropyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-3-21(4-2)19-14-12-18(13-15-19)20-16-8-11-17-9-6-5-7-10-17/h5-7,9-10,12-15,20H,3-4,8,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASILVAUCAKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385624.png)


![N-[2-(2-Chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B1385630.png)
![4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1385631.png)


![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385635.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385637.png)


